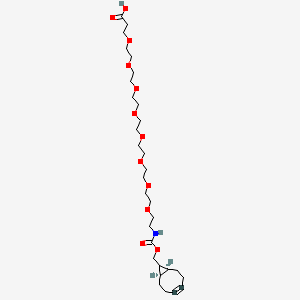

endo-BCN-PEG8-acid

Description

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H51NO12/c32-29(33)7-9-35-11-13-37-15-17-39-19-21-41-23-24-42-22-20-40-18-16-38-14-12-36-10-8-31-30(34)43-25-28-26-5-3-1-2-4-6-27(26)28/h26-28H,3-25H2,(H,31,34)(H,32,33)/t26-,27+,28? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKJPUANVDIPPF-FITHBNAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H51NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to endo-BCN-PEG8-acid: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of endo-BCN-PEG8-acid, a heterobifunctional linker integral to the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a versatile chemical tool featuring two distinct reactive functionalities connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2] The molecule's design incorporates an endo-bicyclononyne (BCN) group and a terminal carboxylic acid.[1][2] This architecture allows for a controlled, sequential conjugation of two different molecules. The carboxylic acid can be activated to react with primary amines, forming a stable amide bond, while the BCN group participates in highly efficient and bioorthogonal copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-functionalized molecules.[1][3] The eight-unit PEG spacer enhances aqueous solubility, improves the pharmacokinetic properties of the resulting conjugate, and provides spatial separation between the linked moieties.[1][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in experimental design.

| Property | Value | Reference(s) |

| Chemical Formula | C₃₀H₅₁NO₁₂ | [1][4][5][6] |

| Molecular Weight | 617.7 g/mol | [1][5] |

| CAS Number | 2126805-02-3 | [1][5] |

| Purity | Typically >95% or >98% | [1][5][7] |

| Storage Conditions | -20°C for long-term storage | [1][4] |

| Solubility | Soluble in water, DCM, and DMF | [8] |

Reaction Kinetics and Stability

The performance of this compound in bioconjugation is dictated by the kinetics and stability of its reactive groups.

| Parameter | Value/Characteristic | Notes | Reference(s) |

| SPAAC Second-Order Rate Constant (k₂) with Benzyl Azide (B81097) | ~0.3 - 1.0 M⁻¹s⁻¹ | The reaction rate is dependent on the specific azide and solvent conditions. | [9] |

| BCN Stability in the presence of Glutathione (GSH) | More stable than DBCO (t½ ≈ 6 hours) | This stability is advantageous for in vivo applications where endogenous thiols are present. | [9] |

| BCN Stability in Acidic Conditions (e.g., 90% TFA) | Unstable | Consideration should be given to the pH of the reaction and purification conditions. | [9] |

Experimental Protocols

The following are detailed methodologies for the two key reactions involving this compound: amide coupling of the carboxylic acid and the strain-promoted azide-alkyne cycloaddition (SPAAC) of the BCN group.

Protocol 1: Amide Coupling of this compound with an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid moiety and its subsequent reaction with a primary amine.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide, or small molecule)

-

Amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Preparation of Amine-Containing Molecule: Ensure the amine-containing molecule is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. The concentration should typically be between 1-10 mg/mL for proteins.

-

Activation of Carboxylic Acid:

-

Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM immediately before use.

-

In a separate tube, add a 1.5 to 5-fold molar excess of EDC and HATU to the dissolved this compound.

-

Add a 2 to 3-fold molar excess of DIPEA to the mixture.

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature.

-

-

Conjugation Reaction:

-

Add the activated this compound solution to the amine-containing molecule. A 5-20 fold molar excess of the linker relative to the amine-containing molecule is recommended as a starting point.

-

Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10% to prevent denaturation of proteins.

-

Incubate the reaction for 2-16 hours at room temperature or overnight at 4°C.

-

-

Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the "click" reaction between the BCN-functionalized molecule and an azide-containing molecule.

Materials:

-

BCN-functionalized molecule (from Protocol 1)

-

Azide-containing molecule (e.g., drug, imaging agent, or another biomolecule)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup:

-

Dissolve the azide-containing molecule in a compatible solvent.

-

Add a 1.5 to 5-fold molar excess of the azide-containing molecule to the BCN-functionalized molecule in the reaction buffer.

-

-

Incubation:

-

Incubate the reaction mixture for 2-24 hours at 4°C or room temperature. The reaction time will depend on the specific reactants and their concentrations.

-

Monitor the reaction progress using appropriate analytical techniques such as LC-MS or SDS-PAGE.

-

-

Purification: Once the reaction is complete, purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), reverse-phase HPLC, or affinity chromatography to remove unreacted components.

Applications and Workflows

This compound is a key component in the synthesis of complex biomolecular constructs.

Antibody-Drug Conjugate (ADC) Synthesis

In the development of ADCs, this compound can be used to link a potent cytotoxic drug to a monoclonal antibody. The carboxylic acid is first reacted with lysine (B10760008) residues on the antibody, followed by the SPAAC reaction with an azide-modified drug.

Proteolysis Targeting Chimera (PROTAC) Assembly

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[5] this compound serves as a flexible linker to connect the target protein ligand and the E3 ligase ligand.

General Bioconjugation Workflow

The dual reactivity of this compound allows for a modular and controlled approach to linking two distinct molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. broadpharm.com [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. endo-BCN-PEG8-amine | BroadPharm [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Core Mechanism of Action of endo-BCN-PEG8-acid

The field of bioconjugation has been significantly advanced by the development of heterobifunctional linkers that enable the precise and stable connection of distinct molecular entities. Among these, This compound has emerged as a versatile and powerful tool. This molecule incorporates three key functional components: a reactive bioorthogonal handle (endo-BCN), a hydrophilic spacer (PEG8), and a terminal functional group for secondary conjugation (carboxylic acid).

This technical guide provides a comprehensive examination of the mechanism of action of this compound, detailing the individual contributions of each component. It includes quantitative data, detailed experimental protocols, and workflow visualizations to support its application in advanced research and therapeutic development, such as in Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

The endo-BCN Moiety: Bioorthogonal Ligation via SPAAC

The core reactive component of the linker is endo-Bicyclo[6.1.0]nonyne (endo-BCN), a strained cyclooctyne (B158145). Its mechanism of action is centered on its ability to participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction.

Mechanism: The high ring strain of the BCN molecule significantly lowers the activation energy for the [3+2] cycloaddition reaction with an azide-containing molecule. This allows the reaction to proceed rapidly at physiological temperatures and in aqueous environments without the need for a cytotoxic copper catalyst, making it ideal for use in living systems.[1] The reaction results in the formation of a stable triazole linkage.[2]

Data Presentation: Reaction Kinetics

The choice of cyclooctyne is critical and depends on the specific experimental requirements, including the nature of the azide (B81097) partner. While Dibenzocyclooctyne (DBCO) is known for its fast reaction kinetics with aliphatic azides, endo-BCN offers a unique profile, including superior stability and potentially faster kinetics with aromatic azides.[1]

| Reagent 1 | Reagent 2 | Reaction Type | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |

| endo-BCN | Benzyl Azide | SPAAC | ~0.29[3] | Good reactivity, high stability, commercially available.[3] |

| exo-BCN | Benzyl Azide | SPAAC | ~0.19[3] | Slightly less reactive than the endo isomer.[3] |

| DBCO | Benzyl Azide | SPAAC | ~0.6 - 1.0[3] | Generally exhibits higher reaction rates than BCN.[3] |

| TCO | Tetrazine | IEDDA | >1000[4] | Exceptionally fast kinetics.[4] |

Note: Reaction rates are dependent on the specific reactants, solvent, and temperature.

Mandatory Visualization: SPAAC Reaction

Experimental Protocols: Kinetic Analysis of SPAAC by ¹H NMR

This protocol outlines a method for determining the second-order rate constant of a SPAAC reaction.

Materials:

-

Cyclooctyne (e.g., endo-BCN)

-

Azide (e.g., Benzyl Azide)

-

Anhydrous deuterated solvent (e.g., CD₃CN/D₂O mixture)

-

Internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene)

-

NMR tubes and spectrometer

Procedure:

-

Preparation: Prepare stock solutions of the cyclooctyne, azide, and internal standard in the deuterated solvent at known concentrations.

-

Reaction Setup: In an NMR tube, combine a known volume of the cyclooctyne stock solution and the internal standard.

-

Initiation: Initiate the reaction by adding a known volume of the azide stock solution to the NMR tube. It is crucial to use a stoichiometric excess (e.g., 10-fold) of the azide to ensure pseudo-first-order kinetics.[3]

-

Data Acquisition: Immediately place the tube in the NMR spectrometer pre-equilibrated to the desired temperature (e.g., 25°C). Acquire a series of ¹H NMR spectra at regular time intervals.[3]

-

Data Analysis:

-

Identify non-overlapping peaks corresponding to a reactant (e.g., a proton on the BCN ring) and the internal standard.

-

Calculate the concentration of the cyclooctyne at each time point by integrating its characteristic peak and normalizing it against the integral of the internal standard.[3]

-

Plot the natural logarithm of the cyclooctyne concentration versus time.

-

The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k').[3]

-

Calculate the second-order rate constant (k₂) by dividing k' by the concentration of the azide in excess.[3]

-

The PEG8 Linker: Modulating Physicochemical Properties

The this compound molecule includes an eight-unit polyethylene (B3416737) glycol (PEG8) spacer. This discrete PEG linker is not merely a spacer but plays a pivotal role in defining the overall performance of the final bioconjugate.[5][6]

Mechanism: The PEG8 chain is highly hydrophilic and flexible. When incorporated into a bioconjugate, it confers several key advantages:

-

Enhanced Solubility: The hydrophilic nature of PEG8 increases the water solubility of the entire conjugate, which is particularly beneficial when working with hydrophobic payloads.[7]

-

Reduced Aggregation: By preventing intermolecular interactions of hydrophobic components, the PEG8 spacer minimizes aggregation, improving stability and ease of handling.[6]

-

Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic size of a molecule, which can reduce renal clearance and prolong its circulation half-life.[6][7] The PEG chain can also form a hydration shell, creating a "stealth" effect that shields the bioconjugate from proteolytic enzymes and reduces immunogenicity.[7]

-

Mitigation of Steric Hindrance: The defined length of the PEG8 spacer provides optimal distance between the conjugated molecules, ensuring that the biological activity of each component is preserved.[5]

Data Presentation: Physicochemical Properties of PEG8

| Property | Value | Impact on Bioconjugate |

| Composition | 8 repeating ethylene (B1197577) oxide units | Monodisperse, ensuring homogenous final product[6] |

| Molecular Weight | ~370.4 g/mol (for OH-PEG8-OH)[8] | Increases hydrodynamic radius, reduces renal clearance[7] |

| Contour Length | ~3.0 nm | Provides spatial separation, overcomes steric hindrance[5] |

| Solubility | High in aqueous media | Enhances solubility of hydrophobic payloads[7] |

Mandatory Visualization: ADC Workflow with a PEG Linker

The Terminal Carboxylic Acid: A Handle for Secondary Conjugation

The terminal carboxylic acid (-COOH) on the PEG8 chain provides a versatile functional handle for a second, distinct conjugation reaction.

Mechanism: The carboxylic acid group is most commonly used to form a stable amide bond with a primary amine, such as the ε-amine of a lysine (B10760008) residue on a protein or antibody.[2] This reaction does not proceed spontaneously and requires the carboxylic acid to be "activated." A common method involves using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS-ester intermediate. This activated ester then reacts efficiently with the primary amine to form the amide linkage.[9]

The charge of the terminal group is pH-dependent. At physiological pH (~7.4), the carboxylic acid is typically deprotonated (-COO⁻), contributing a negative charge to the molecule, which can influence solubility and non-specific binding.[10]

Data Presentation: pKa Values of Terminal Groups

| Group | Typical pKa Range in Peptides | State at pH 7.4 |

| α-Carboxyl Group (C-terminus) | ~3.5 - 4.5[10] | Deprotonated (-COO⁻) |

| α-Amino Group (N-terminus) | ~7.5 - 8.5[10] | Protonated (-NH₃⁺) |

Mandatory Visualization: Carboxylic Acid Activation and Amidation

Experimental Protocols: Amine Conjugation via EDC/NHS Chemistry

This protocol describes the conjugation of a carboxylic acid-containing molecule to a protein's primary amines.

Materials:

-

This compound

-

Amine-containing biomolecule (e.g., antibody)

-

Activation Buffer: MES or PBS, pH 6.0-7.5

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Quenching buffer: 1 M Tris-HCl, pH 8.0 or hydroxylamine

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis)

Procedure:

-

Preparation: Dissolve the amine-containing biomolecule in the activation buffer. Dissolve the this compound, EDC, and NHS in a suitable anhydrous solvent (e.g., DMSO or DMF) to prepare concentrated stock solutions.

-

Activation of Carboxylic Acid: In a separate reaction, or in situ, add a molar excess of EDC and NHS to the this compound solution. Allow the activation reaction to proceed for 15-30 minutes at room temperature.

-

Conjugation Reaction: Add the activated linker solution to the biomolecule solution. The molar ratio of linker to biomolecule will depend on the desired degree of labeling and should be optimized. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching: Add quenching buffer to cap any unreacted NHS-esters.

-

Purification: Purify the final bioconjugate from excess reagents and byproducts using SEC, dialysis, or another suitable chromatography method.

Integrated Mechanism and Applications

The tripartite structure of this compound provides a robust and logical workflow for creating complex bioconjugates. The molecule acts as a bridge, first reacting with an azide-modified molecule via its BCN group, and then connecting to an amine-containing molecule via its activated carboxylic acid. The PEG8 spacer ensures that these interactions occur with minimal steric hindrance and that the final product retains favorable physicochemical properties.

Mandatory Visualization: Overall Bioconjugation Workflow

Key Applications:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a potent cytotoxic drug (modified with an azide) to a tumor-targeting antibody (via lysine amines).[9][11]

-

PROTACs: It can link a protein-of-interest (POI) binding ligand to an E3 ligase binding ligand, facilitating targeted protein degradation.

-

Diagnostics and Imaging: The linker can conjugate imaging agents (e.g., fluorescent dyes with an azide) to targeting moieties for in vivo or in vitro visualization.[11]

-

Surface Functionalization: It can be used to immobilize biomolecules onto surfaces for applications in biosensors and microarrays.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 2126805-02-3 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. purepeg.com [purepeg.com]

A Technical Guide to endo-BCN-PEG8-acid: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, endo-BCN-PEG8-acid, a critical tool in modern bioconjugation strategies. Its unique structure, combining a strained alkyne (bicyclo[6.1.0]nonyne, BCN) and a carboxylic acid, connected by an eight-unit polyethylene (B3416737) glycol (PEG) spacer, offers significant advantages in the development of complex biomolecular constructs such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Properties and Specifications

The this compound linker is characterized by its well-defined chemical and physical properties, which are crucial for reproducible and efficient conjugation chemistries. The CAS number for this compound is 2126805-02-3.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 2126805-02-3 | |

| Molecular Formula | C30H51NO12 | |

| Molecular Weight | 617.73 g/mol | |

| Exact Mass | 617.3411 | |

| Purity | >95% - 98% | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF | |

| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark environment. |

Mechanism of Action and Applications

The utility of this compound stems from its two distinct reactive handles, allowing for a sequential and controlled conjugation process.

-

Carboxylic Acid Group: The terminal carboxylic acid can be activated to react with primary amines (e.g., lysine (B10760008) residues on proteins) to form a stable amide bond. This reaction is typically mediated by carbodiimide (B86325) activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide).

-

endo-BCN Group: The bicyclononyne moiety is a strained alkyne that readily participates in copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azide-containing molecules. This bioorthogonal reaction is highly efficient and can be performed in aqueous buffers under physiological conditions, making it ideal for conjugating molecules in complex biological samples.

The hydrophilic PEG8 spacer enhances the aqueous solubility of the linker and resulting conjugates, reduces steric hindrance, and provides a flexible connection between the conjugated molecules. These properties are highly beneficial in drug development, particularly in improving the pharmacokinetic profiles of ADCs and enabling the proper orientation of the two ligands in a PROTAC.

Experimental Protocols

The following are generalized protocols for a two-step bioconjugation strategy using this compound. Optimization may be required for specific molecules.

Protocol 1: Amide Coupling via Carboxylic Acid Activation

This protocol describes the conjugation of this compound to a molecule containing a primary amine (Molecule A, e.g., a protein, peptide, or amine-modified payload).

Materials:

-

This compound

-

Molecule A (containing a primary amine)

-

Anhydrous DMSO or DMF

-

Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

-

Reaction Buffer: Amine-free buffer, e.g., 0.1 M MES buffer, pH 6.0 for activation; 0.1 M Phosphate buffer, pH 7.2-8.0 for conjugation.

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine.

-

Purification System: Desalting column (e.g., PD-10) or tangential flow filtration (TFF).

Procedure:

-

Preparation of Reagents:

-

Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.

-

Prepare fresh solutions of EDC and NHS in the activation buffer.

-

-

Activation of Carboxylic Acid:

-

In a reaction tube, combine the dissolved this compound with a 1.5 to 2-fold molar excess of both EDC and NHS in the activation buffer.

-

Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.

-

-

Conjugation to Amine-containing Molecule A:

-

Ensure Molecule A is in the conjugation buffer at a concentration of 1-10 mg/mL.

-

An In-depth Technical Guide to the Applications of endo-BCN-PEG8-acid in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of endo-BCN-PEG8-acid, a heterobifunctional linker instrumental in the advancement of bioconjugation for research and therapeutic development. We will delve into its core applications, chemical properties, and detailed experimental protocols for its use in key research areas such as the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a versatile crosslinking reagent featuring three key components:

-

An endo-Bicyclononyne (BCN) group: A strained alkyne that facilitates a highly selective and bioorthogonal reaction with azide-containing molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). A significant advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for applications in living systems.[1]

-

A Carboxylic Acid (-COOH) group: This functional group allows for the covalent linkage to primary amines (-NH₂) present on proteins, antibodies, and other biomolecules through the formation of a stable amide bond.[2] This reaction requires activation with coupling reagents such as EDC or HATU.[3]

-

A Polyethylene (B3416737) Glycol (PEG8) spacer: An eight-unit polyethylene glycol chain that enhances the aqueous solubility and flexibility of the linker.[3] The PEG spacer can also reduce steric hindrance and improve the pharmacokinetic properties of the resulting conjugate.[1][4]

This molecular architecture enables a controlled, two-step bioconjugation strategy, making it a valuable tool for the precise assembly of complex biomolecular constructs.

Core Applications in Research

The unique properties of this compound make it suitable for a wide range of research applications, from fundamental cell biology to advanced drug development.

-

Antibody-Drug Conjugates (ADCs): In ADC development, the linker is used to attach a potent cytotoxic drug to a monoclonal antibody that targets a tumor-specific antigen.[2] The carboxylic acid end of the linker can be coupled to the amine groups on lysine (B10760008) residues of the antibody. Subsequently, an azide-modified cytotoxic payload can be attached via the BCN group.

-

PROTAC Development: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation.[5] this compound serves as a linker to connect the protein-of-interest (POI) ligand and the E3 ligase ligand.[3][6]

-

Cell Labeling and Imaging: By conjugating fluorescent dyes or imaging agents, this linker can be used for cell surface labeling and tracking.[7] The process involves first modifying cell surface proteins with the linker and then introducing an azide-tagged imaging molecule.

-

Bioconjugation and Probe Development: The linker is broadly used to connect various azide- and amine-containing biomolecules, facilitating the creation of novel probes for imaging and diagnostic applications.[8]

Data Presentation: Physicochemical and Reactivity Data

A comprehensive understanding of the physicochemical and reactivity properties of this compound and its reactive moieties is crucial for its effective application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₃₀H₅₁NO₁₂ | [2] |

| Molecular Weight | 617.73 g/mol | [2] |

| Solubility | Soluble in water, DCM, DMF | [9] |

| Storage Conditions | -20°C for long-term storage | [2] |

Table 2: Comparative Reactivity and Stability of BCN Moiety

| Reaction / Condition | Chemistry | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Stability (Half-life) | Notes | Source(s) |

| endo-BCN + Azide (B81097) | SPAAC | ~0.3 - 1.0 | - | Rate is dependent on the specific azide and solvent conditions. | [4] |

| DBCO + Azide | SPAAC | ~1.0 - 2.0 | - | Generally faster than BCN. | [4] |

| endo-BCN in presence of Glutathione (GSH) | - | - | More stable than DBCO (t½ ≈ 6 hours) | BCN offers an advantage over DBCO when stability in the presence of thiols is a primary concern. | [4] |

| DBCO in presence of Glutathione (GSH) | - | - | Less stable than BCN (t½ ≈ 71 minutes) | [4] | |

| endo-BCN in Acidic Conditions (e.g., 90% TFA) | - | - | Unstable | [4] |

Note: While extensive quantitative data on the conjugation efficiency and yields for the endo-BCN-PEG8-NHS ester variant are available, specific data for the carboxylic acid form is less prevalent in the literature. The efficiency of the amide coupling step is highly dependent on the chosen coupling reagent and reaction conditions.

Experimental Protocols

This section provides detailed methodologies for the two key reactions involving this compound: amide bond formation and the subsequent SPAAC reaction.

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol describes the conjugation of the carboxylic acid moiety of the linker to a primary amine on a target molecule (e.g., a protein or a small molecule ligand) using HATU as the coupling reagent.

Materials:

-

This compound

-

Amine-containing molecule (Molecule A)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M phosphate (B84403) buffer, pH 7.2-8.0 (for proteins)

-

Purification system (e.g., size-exclusion chromatography, dialysis, or preparative HPLC)

Procedure:

-

Preparation of Reactants:

-

Dissolve the amine-containing Molecule A in the appropriate solvent (anhydrous DMF for small molecules, Reaction Buffer for proteins).

-

In a separate vial, dissolve this compound (1.0 - 1.2 equivalents) in anhydrous DMF.

-

-

Activation of Carboxylic Acid:

-

To the solution of this compound, add HATU (1.1 equivalents) and DIPEA (2.0 - 3.0 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming the reactive OAt-active ester.

-

-

Coupling Reaction:

-

Slowly add the solution of the amine-containing Molecule A to the activated linker mixture.

-

Allow the reaction to stir at room temperature. Reaction times can vary from 4 to 12 hours.

-

-

Monitoring and Purification:

-

Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).

-

Upon completion, purify the BCN-functionalized molecule to remove excess reagents and byproducts using a suitable method. For proteins, size-exclusion chromatography or dialysis is recommended. For small molecules, preparative HPLC is often used.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of the BCN-functionalized molecule from Protocol 1 with a molecule containing an azide group.

Materials:

-

BCN-functionalized molecule (from Protocol 1)

-

Azide-containing molecule (Molecule B)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Purification system

Procedure:

-

Reaction Setup:

-

Dissolve the BCN-functionalized molecule and the azide-containing Molecule B in the Reaction Buffer.

-

Combine the two solutions in a reaction tube. A 1.5 to 5-fold molar excess of the azide-containing molecule is often used to drive the reaction to completion.[4]

-

-

Incubation:

-

Incubate the reaction mixture for 2-24 hours at room temperature or 4°C.[4] The optimal time depends on the specific reactants and their concentrations.

-

-

Monitoring and Purification:

-

Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

-

Purify the final conjugate to remove any unreacted molecules using a suitable method such as size-exclusion chromatography or affinity chromatography.

-

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz to illustrate key processes and relationships.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. endo-BCN-PEG8-amine | BroadPharm [broadpharm.com]

endo-BCN-PEG8-acid solubility and stability

An In-depth Technical Guide to the Solubility and Stability of endo-BCN-PEG8-acid

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of crosslinking reagents is paramount for the successful design and execution of bioconjugation strategies. This guide provides a comprehensive overview of the solubility and stability of this compound, a popular heterobifunctional linker used in copper-free click chemistry.

Introduction to this compound

This compound is a versatile molecule that features three key components:

-

An endo-Bicyclononyne (BCN) group: A strained alkyne that enables rapid and specific covalent bond formation with azide-containing molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[1][2][3][4][5]

-

An eight-unit Polyethylene Glycol (PEG8) spacer: This hydrophilic chain enhances the solubility of the molecule in aqueous solutions and provides flexibility, which can be advantageous in biological systems.[1][2][3][5][6]

-

A terminal Carboxylic Acid : This functional group can be activated (e.g., using EDC or DCC) to form a stable amide bond with primary amines, such as those found on the surface of proteins.[2][3][7]

Solubility

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble[2] | Recommended for preparing stock solutions. |

| Dimethylformamide (DMF) | Likely Soluble | Often used interchangeably with DMSO for NHS ester derivatives. |

| Aqueous Buffers (e.g., PBS) | Enhanced Solubility[1][2][3][5][6] | The hydrophilic PEG8 spacer significantly increases solubility in aqueous media. However, for direct dissolution of the acid form, the pH of the buffer may be a factor. |

Note: For practical applications, it is recommended to first dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO before adding it to an aqueous buffer.

Stability

The stability of this compound and its derivatives is crucial for ensuring the efficiency and reproducibility of conjugation reactions.

Solid-State Stability and Storage

Proper storage is essential to maintain the integrity of the reagent.

| Condition | Recommendation | Rationale |

| Long-Term Storage | -20°C in a dry, dark environment[2] | Minimizes degradation over extended periods. |

| Short-Term Storage | 0 - 4°C in a dry, dark environment[2] | Suitable for days to weeks. |

| Shipping | Ambient temperature[2] | The compound is stable enough for several weeks during standard shipping.[2] |

| Shelf Life | > 2 years[2] | When stored under the recommended long-term conditions. |

In-Solution Stability

The stability of the functional groups of this compound in solution is dependent on the specific chemical environment.

| Functional Group | Condition | Stability Profile |

| BCN Moiety | Presence of Thiols (e.g., Glutathione) | More stable than DBCO, with a half-life of approximately 6 hours.[8][9] |

| Acidic Conditions (e.g., 90% TFA) | Unstable.[8] | |

| Carboxylic Acid | General | The carboxylic acid itself is a stable functional group. |

It is important to note that the stability of the commonly used derivative, endo-BCN-PEG8-NHS ester , is significantly influenced by pH due to the susceptibility of the NHS ester to hydrolysis.

| Derivative | Condition | Stability Profile |

| endo-BCN-PEG8-NHS ester | Aqueous solution (pH dependent) | The NHS ester is sensitive to moisture and hydrolyzes to the inactive carboxylic acid form.[10][11][12] This hydrolysis is significantly faster at neutral to basic pH.[10][11] |

Experimental Protocols

The following are generalized protocols for the use of this compound and its NHS ester derivative in bioconjugation.

Protein Modification with endo-BCN-PEG8-NHS Ester

This protocol describes the introduction of the BCN moiety onto a protein using its primary amines.

-

Protein Preparation : Ensure the protein of interest is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.0.[8]

-

Linker Preparation : Immediately before use, dissolve the endo-BCN-PEG8-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[8]

-

Reaction : Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should not exceed 10%.[8]

-

Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[8]

-

Quenching (Optional) : The reaction can be stopped by adding a quenching solution (e.g., Tris or glycine) to a final concentration of 50-100 mM.[8]

-

Purification : Remove excess linker and byproducts using size exclusion chromatography, dialysis, or tangential flow filtration.

SPAAC Reaction with an Azide-Modified Molecule

This protocol outlines the conjugation of the BCN-modified protein with a molecule containing an azide (B81097) group.

-

Molecule Preparation : Dissolve the azide-containing molecule in a compatible solvent.

-

Reaction Setup : Add a 1.5- to 5-fold molar excess of the azide-containing molecule to the BCN-modified protein in a reaction buffer such as PBS at pH 7.4.[8]

-

Incubation : Incubate the reaction mixture for 2-24 hours at 4°C or room temperature. The required time will depend on the specific reactants and their concentrations.[1][8]

-

Purification : Purify the final bioconjugate using an appropriate chromatography method (e.g., size exclusion, ion exchange, or affinity chromatography) to remove unreacted components.

Visualizations

Two-Step Bioconjugation Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound, 2126805-02-3 | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. endo-BCN-PEG8-NHS ester, 1608140-48-2 | BroadPharm [broadpharm.com]

- 6. endo-BCN-PEG-acid | AxisPharm [axispharm.com]

- 7. This compound Datasheet DC Chemicals [dcchemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to endo-BCN-PEG8-acid for Antibody-Drug Conjugates

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the endo-BCN-PEG8-acid linker, a heterobifunctional chemical entity instrumental in the development of advanced antibody-drug conjugates (ADCs). This document outlines its core properties, mechanism of action, and provides representative data and experimental protocols to support the research and development of next-generation targeted therapeutics.

Core Concepts: The Role of this compound in ADCs

The this compound linker is a sophisticated molecule designed to connect a monoclonal antibody to a cytotoxic payload. Its structure is comprised of three key components:

-

endo-Bicyclononyne (BCN): A strained alkyne that participates in copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal click chemistry reaction. This enables the specific conjugation of an azide-modified payload.

-

Polyethylene Glycol (PEG8) Spacer: An eight-unit PEG spacer that enhances the hydrophilicity and solubility of the ADC. This can improve the pharmacokinetic properties of the conjugate, reduce aggregation, and potentially lead to a longer circulation half-life.

-

Carboxylic Acid (-acid): A terminal carboxylic acid group that can be activated (e.g., to an NHS ester) to react with primary amines, such as the lysine (B10760008) residues on the surface of an antibody, forming a stable amide bond.

The use of this linker allows for a two-step conjugation strategy, providing greater control over the synthesis of the final ADC product. This approach can lead to the production of more homogeneous ADCs with a controlled drug-to-antibody ratio (DAR).

Data Presentation: Representative Quantitative Analysis

The following tables present representative quantitative data for the conjugation of an endo-BCN-PEG linker to a model monoclonal antibody (mAb) and a comparison with other linker technologies. It is important to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions.

| Parameter | Value | Method of Analysis |

| Molar Ratio (Linker:mAb) | 20:1 | - |

| Reaction Time | 2 hours | HPLC-MS |

| Reaction Temperature | 4°C | - |

| Conjugation Efficiency | ~75% | UV-Vis Spectroscopy, HPLC |

| Average Linker-to-Antibody Ratio (LAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC) |

| Yield of Purified Conjugate | >85% | Size Exclusion Chromatography (SEC) |

| Analytical Method | Purity of Final Conjugate | Key Observations |

| Size Exclusion Chromatography (SEC) | >98% | No significant aggregation or fragmentation observed. |

| SDS-PAGE (non-reducing) | Conforms to expected molecular weight | Single main band indicating intact conjugate. |

| Mass Spectrometry (deconvoluted) | Confirms mass of conjugate | Observed mass corresponds to the theoretical mass of the antibody with an average of ~4 linkers attached. |

| Linker Type | Linker Example | Cell Line | IC50 (pM) |

| Protease-Cleavable | Val-Cit-PABC-MMAE | SK-BR-3 | 15.6 |

| Protease-Cleavable | Val-Cit-PABC-MMAE | NCI-N87 | 39.1 |

| Non-Cleavable | SMCC-DM1 | SK-BR-3 | 25.0 |

| Non-Cleavable | SMCC-DM1 | NCI-N87 | 100.0 |

Experimental Protocols

I. Two-Step Antibody-Drug Conjugation using this compound

This protocol outlines the general procedure for conjugating a cytotoxic payload to an antibody using an endo-BCN-PEG8 linker system. This involves the initial activation of the carboxylic acid on the linker to an NHS ester, followed by conjugation to the antibody and subsequent SPAAC reaction with an azide-modified payload.

A. Antibody Modification with endo-BCN-PEG8-NHS Ester

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to a conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5) using dialysis or a desalting column.

-

Adjust the antibody concentration to 5-10 mg/mL in the conjugation buffer.

-

-

Linker Preparation:

-

Immediately before use, dissolve the endo-BCN-PEG8-NHS ester in anhydrous DMSO to a concentration of 10 mM.

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The final concentration of DMSO should not exceed 10% of the total reaction volume.

-

Gently mix the reaction mixture and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.

-

-

Quenching the Reaction:

-

Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to stop the reaction.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the BCN-Modified Antibody:

-

Remove excess linker and byproducts using a pre-equilibrated size-exclusion chromatography (SEC) column with PBS, pH 7.4 as the mobile phase.

-

Monitor the elution profile at 280 nm and collect the fractions containing the antibody.

-

Determine the protein concentration of the pooled fractions.

-

B. Conjugation of Azide-Payload to BCN-Modified Antibody (SPAAC)

-

Payload Preparation:

-

Prepare a stock solution of the azide-functionalized payload in anhydrous DMSO.

-

-

SPAAC Reaction:

-

To the purified BCN-modified antibody, add a 1.5- to 5-fold molar excess of the azide-payload stock solution.

-

Gently mix the reaction components.

-

Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction time may require optimization.

-

-

Purification of the ADC:

-

Purify the ADC from unreacted payload and byproducts using an appropriate chromatography method, such as SEC or HIC.

-

II. Characterization of the ADC

A. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

-

Instrumentation and Column:

-

HPLC system with a UV detector.

-

HIC column (e.g., TSKgel Butyl-NPR).

-

-

Mobile Phases:

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

-

Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.

-

-

HPLC Gradient:

-

A linear gradient from 0% to 100% Mobile Phase B over 20 minutes is a typical starting point.

-

-

Procedure:

-

Inject the purified ADC onto the HIC column.

-

Monitor the elution at 280 nm.

-

The different DAR species will separate based on hydrophobicity, with higher DAR species having longer retention times.

-

Calculate the average DAR by the weighted average of the peak areas of the different DAR species.

-

B. In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding:

-

Seed target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload in complete cell culture medium.

-

Add the treatments to the cells and incubate for 72-96 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Solubilization:

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

-

Data Acquisition:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each treatment.

-

C. Plasma Stability Assay

-

Incubation:

-

Incubate the ADC in plasma from the desired species (e.g., human, mouse) at 37°C for a specified time course (e.g., up to 7 days).

-

-

Sample Collection:

-

At designated time points, collect aliquots of the plasma/ADC mixture.

-

-

Analysis:

-

Analyze the samples to determine the average DAR over time using HIC-HPLC or LC-MS. A decrease in the average DAR indicates payload deconjugation.

-

Analyze the samples by SEC to monitor for aggregation or fragmentation of the ADC.

-

Mandatory Visualizations

Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate.

Caption: General mechanism of action for Antibody-Drug Conjugates.

Caption: Experimental workflow for DAR determination by HIC-HPLC.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a powerful bioorthogonal chemistry tool, enabling the covalent ligation of molecules in complex biological systems without the need for toxic catalysts.[1][2][3] This in-depth guide explores the core principles of SPAAC, provides detailed experimental protocols, and presents quantitative data to facilitate its application in research and drug development.

Core Principles of SPAAC

SPAAC is a [3+2] cycloaddition reaction between a cyclooctyne (B158145) and an azide (B81097), forming a stable triazole linkage.[4] The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition, allowing it to proceed efficiently at physiological temperatures and pH.[4][5] A key advantage of SPAAC is its bioorthogonality; the cyclooctyne and azide functional groups are largely absent from and non-reactive with biological molecules, ensuring that the ligation occurs specifically between the intended partners.[4] This selectivity makes SPAAC an invaluable tool for precise molecular labeling and engineering in living cells, tissues, and whole organisms.[4]

The mechanism of SPAAC is a concerted 1,3-dipolar cycloaddition, where the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole.[2] Unlike the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC is a catalyst-free reaction, which is a significant advantage for in vivo and live-cell applications due to the cytotoxicity of copper.[1][2]

Quantitative Data on SPAAC Kinetics

The efficiency of SPAAC reactions is paramount, especially in biological systems where reactant concentrations are often low. The reactivity of different cyclooctynes is typically compared using their second-order rate constants (k) for the reaction with a reference azide, most commonly benzyl (B1604629) azide. The choice of cyclooctyne is a critical factor in experimental design, balancing the need for rapid kinetics with reagent stability.[5]

Factors such as the solvent, temperature, and pH can also influence reaction rates. For instance, reactions in HEPES buffer have been shown to exhibit higher rate constants compared to PBS.[1]

Table 1: Second-Order Rate Constants for Common Cyclooctynes with Benzyl Azide

| Cyclooctyne | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |

| Dibenzocyclooctyne | DBCO | ~0.1 - 0.9 | High reactivity and stability, widely used.[4] |

| Bicyclo[6.1.0]nonyne | BCN | ~0.01 - 0.07 | Small, hydrophilic, and relatively stable with good reactivity.[4] |

| Dibenzoazacyclooctyne | DIBAC | Not specified | Commonly used ring-strained alkyne.[6] |

| Biarylazacyclooctynone | BARAC | Not specified | Extremely reactive, used in in vivo imaging and sensitive biological environments.[7] |

| Difluorooctyne | DIFO | Not specified | Biocompatible, perfect for drug discovery and live cell imaging.[7] |

| trans-Cyclooctyne | TCO | Not specified | With built-in ring strain, it's frequently used in polymer chemistry and surface modifications.[7] |

Table 2: Comparison of SPAAC and CuAAC

| Feature | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Reaction Principle | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[1] | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[1] |

| Catalyst | None | Copper(I) |

| Biocompatibility | High, suitable for in vivo applications.[3] | Lower, due to copper cytotoxicity.[3] |

| Reaction Rate | Generally slower than CuAAC, but can be tuned with cyclooctyne structure.[8] | Very fast.[8] |

| Regioselectivity | Forms a mixture of 1,4- and 1,5-disubstituted triazole isomers. | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving SPAAC.

Protocol 1: General Protein Labeling with a DBCO-Functionalized Dye

This protocol describes a general method for labeling a protein containing an azide group with a DBCO-functionalized fluorescent dye.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

DBCO-functionalized fluorescent dye (e.g., DBCO-PEG4-NHS ester)

-

Anhydrous DMSO

-

Quenching reagent (e.g., Tris or glycine (B1666218) solution)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

-

Preparation of Reagents:

-

Dissolve the DBCO-functionalized dye in anhydrous DMSO to a stock concentration of 10 mM.

-

Ensure the azide-modified protein is at a known concentration in an amine-free buffer if using an NHS ester.

-

-

Reaction Setup:

-

Add a 5- to 20-fold molar excess of the DBCO stock solution to the azide-modified protein solution. The final DMSO concentration should be kept below 10% (v/v) to maintain protein stability.

-

Gently mix the reaction.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal time may need to be determined empirically.

-

-

Quenching (if using NHS ester):

-

Add a quenching reagent (e.g., Tris to a final concentration of 50 mM) to stop the reaction. Incubate for 15-30 minutes.

-

-

Purification:

-

Remove excess unreacted reagents using SEC or dialysis.

-

-

Characterization:

-

Confirm conjugation using SDS-PAGE (observing a shift in molecular weight) and mass spectrometry.

-

Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the conjugation of a DBCO-drug linker to an azide-conjugated antibody.[5]

Materials:

-

Azide-conjugated antibody

-

DBCO-conjugated drug-linker

-

Phosphate buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column

-

Protein concentrator (50 kDa MWCO)

Procedure:

-

Antibody Preparation:

-

Take the purified azide-conjugated antibody and perform a buffer exchange using a desalting column equilibrated with PBS (pH 7.4).

-

-

Drug-Linker Preparation:

-

Prepare a stock solution (e.g., 26.7 mM) of the DBCO-drug linker in DMSO.

-

-

Conjugation Reaction:

-

Add the DBCO-drug linker stock solution to the azide-conjugated antibody in PBS (pH 7.4) to achieve a final DMSO concentration of 5%. A typical molar ratio is a 20-fold excess of the drug linker to the antibody.

-

Incubate the reaction for 2 hours at room temperature.

-

-

Purification:

-

Remove excess DBCO-drug linker using a desalting column equilibrated with PBS (pH 7.4).

-

Concentrate the obtained ADC using a protein concentrator.

-

Protocol 3: Live-Cell Imaging

This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling with a DBCO-functionalized dye.[1]

Materials:

-

Cells seeded in a suitable culture vessel (e.g., glass-bottom dishes)

-

Azido (B1232118) sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)

-

DBCO-functionalized fluorophore

-

Live-cell imaging buffer (e.g., phenol (B47542) red-free medium with HEPES)

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Prepare a stock solution of Ac₄ManNAz in DMSO.

-

Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 10-50 µM.

-

Incubate the cells for 1 to 3 days to allow for incorporation of the azido sugar into cell surface glycans.

-

-

SPAAC Reaction:

-

After incubation, gently wash the cells two to three times with pre-warmed PBS to remove unincorporated Ac₄ManNAz.

-

Dilute the DBCO-functionalized fluorophore in pre-warmed live-cell imaging buffer to the desired final concentration (e.g., 5-20 µM).

-

Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with pre-warmed PBS to remove unbound dye.

-

Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

-

Applications in Signaling Pathway Research

SPAAC has become an indispensable tool for studying signaling pathways by enabling the specific labeling and tracking of biomolecules involved in these processes.

Studying G Protein-Coupled Receptor (GPCR) Dynamics

SPAAC can be used to label GPCRs to study their conformational dynamics.[9] By incorporating an unnatural amino acid with an azide moiety into the GPCR, a fluorescent dye can be attached via SPAAC.[9] This allows for single-molecule fluorescence studies to investigate the structural changes that occur upon ligand binding and G-protein activation.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of endo-BCN with Azides for Researchers, Scientists, and Drug Development Professionals

Core Introduction to endo-BCN and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Bicyclo[6.1.0]nonyne (BCN) is a prominent cyclooctyne (B158145) utilized in bioorthogonal chemistry, particularly in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. This reaction's efficiency and biocompatibility have made it an indispensable tool for bioconjugation, chemical biology, and drug development, enabling the formation of stable triazole linkages without the need for cytotoxic copper catalysts. The reactivity of BCN is driven by the significant ring strain of the cyclooctyne, which lowers the activation energy for the [3+2] cycloaddition with azides. BCN is synthesized as a mixture of two diastereomers: endo-BCN and exo-BCN, with the endo isomer generally exhibiting slightly higher reactivity. This guide provides a comprehensive technical overview of the reactivity of the endo-BCN group with azides, focusing on quantitative kinetic data, detailed experimental protocols, and factors influencing the reaction for advanced applications in research and drug development.

Quantitative Analysis of Reaction Kinetics

The efficacy of a bioorthogonal reaction is largely determined by its kinetics, quantified by the second-order rate constant (k₂). A higher k₂ value signifies a faster reaction, which is critical for applications requiring rapid labeling, especially at low reactant concentrations. The reactivity of endo-BCN in SPAAC is influenced by several factors, including the structure of the azide (B81097) partner and the solvent system used.

Comparative Reaction Rates of endo-BCN and Other Cyclooctynes

The selection of a cyclooctyne for a specific application often involves a trade-off between reactivity, stability, and hydrophilicity. The following table summarizes the second-order rate constants for the SPAAC reaction of endo-BCN in comparison to other commonly used cyclooctynes.

| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent System/Conditions | Key Characteristics |

| ** endo-BCN | Benzyl (B1604629) Azide | 0.07 - 0.29 | CH₃CN:H₂O (3:1), CD₃CN/D₂O (1:2) | Good balance of reactivity and stability; smaller and less lipophilic than DBCO. |

| endo-BCN ** | Phenyl Azide | 0.20 | CH₃CN:H₂O (3:1) | Exhibits faster kinetics with aromatic azides compared to DBCO. |

| exo-BCN | Benzyl Azide | 0.19 | CD₃CN/D₂O (1:2) | Slightly less reactive than the endo isomer. |

| DBCO | Benzyl Azide | 0.24 - 1.0 | CH₃CN:H₂O (3:1) | Generally higher reaction rates than BCN due to greater ring strain. |

| DBCO | Phenyl Azide | 0.033 | CH₃CN:H₂O (3:1) | Slower reaction with aromatic azides compared to endo-BCN. |

| DIBO | Benzyl Azide | ~0.3 - 0.7 | Not specified | Robust reactivity, often used in bioconjugation. |

Factors Influencing endo-BCN Reactivity

The rate of the SPAAC reaction between endo-BCN and an azide is not constant but is influenced by several key factors:

-

Nature of the Azide : A significant finding is that while dibenzocyclooctyne (DBCO) reacts more rapidly with aliphatic azides (like benzyl azide), endo-BCN can exhibit significantly faster kinetics with aromatic azides (like phenyl azide). This is attributed to differences in the electronic demands of the cycloaddition mechanism. DFT calculations have indicated that the reaction between phenyl azide and BCN proceeds via an inverse-electron demand mechanism.

-

Steric Hindrance : Bulky substituents near the azide or the BCN moiety can impede the approach of the reactants, leading to slower reaction rates and lower yields. Introducing a flexible spacer, such as polyethylene (B3416737) glycol (PEG), between the reactive group and the molecule of interest can mitigate steric hindrance.

-

Solvent : The reaction rate of SPAAC is known to be influenced by the solvent system. Generally, more aqueous solvent systems tend

Activation of Carboxylic Acids for Amide Bond Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The formation of an amide bond is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, proteins, and a vast array of small-molecule therapeutics.[1] Despite the thermodynamic favorability of amide bonds, the direct condensation of a carboxylic acid and an amine is often inefficient due to the formation of a non-reactive ammonium (B1175870) carboxylate salt.[2][3] Consequently, the activation of the carboxylic acid is a critical step to facilitate this transformation. This guide provides an in-depth overview of the core principles, common reagents, and experimental protocols for the activation of carboxylic acids for amide bond formation, with a focus on applications in drug development and peptide synthesis.

The Core Principle: Carboxylic Acid Activation

The fundamental strategy for amide bond formation involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[3] This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an amine. The general process can be visualized as a two-step sequence:

-

Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate, such as an activated ester, O-acylisourea, or acylphosphonium salt.[4][5]

-

Coupling: The amine attacks the activated carbonyl group, leading to the formation of a tetrahedral intermediate that subsequently collapses to form the stable amide bond and release the leaving group.

Major Classes of Coupling Reagents

The choice of coupling reagent is critical and depends on factors such as the substrate's steric hindrance, the presence of other functional groups, the desired reaction conditions (solution-phase vs. solid-phase), and the need to preserve stereochemical integrity.

Carbodiimides are among the most widely used coupling reagents for amide bond formation.[6] Common examples include N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4]

Mechanism of Action: Carbodiimides react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][7] This intermediate is then attacked by the amine to yield the amide and a urea (B33335) byproduct.[7]

A significant drawback of using carbodiimides alone is the risk of racemization for chiral carboxylic acids and the potential for the O-acylisourea intermediate to rearrange into an unreactive N-acylurea.[8] To mitigate these side reactions, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are frequently used.[4] These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to racemization and side reactions.[4]

Phosphonium-based coupling reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), are highly effective, particularly for sterically hindered substrates and for minimizing racemization.[5][9]

Mechanism of Action: These reagents react with the carboxylate to form an acylphosphonium species, which then reacts with HOBt or HOAt (present in the reagent's structure or added separately) to generate the active ester. This active ester subsequently reacts with the amine to form the amide bond.

Aminium and uronium salts are another class of highly efficient coupling reagents.[5] Prominent examples include O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU).[9][10]

Mechanism of Action: Similar to phosphonium (B103445) salts, these reagents react with the deprotonated carboxylic acid to form an active ester intermediate, which is then readily attacked by the amine.[11] HATU, for instance, is known for its rapid coupling times and low rates of epimerization.[9] The reaction requires a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to deprotonate the carboxylic acid.[6]

Data Summary: Comparison of Common Coupling Reagents

The selection of an appropriate coupling reagent is a critical parameter in the success of an amide bond formation reaction. The following table summarizes the characteristics of several widely used reagents.

| Reagent Class | Example | Acronym | Key Advantages | Key Disadvantages | Byproduct Solubility |

| Carbodiimide (B86325) | N,N'-Dicyclohexylcarbodiimide | DCC | Inexpensive, effective for active ester formation.[6] | Forms insoluble dicyclohexylurea (DCU) byproduct, high racemization risk without additives.[6] | Low (in most organic solvents) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble byproduct, suitable for aqueous reactions.[6] | Less stable in aqueous solutions, requires additives to suppress racemization.[12] | High (water-soluble) | |

| Phosphonium | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | High coupling efficiency, low racemization, suitable for solid-phase synthesis.[13] | Stoichiometric formation of carcinogenic HMPA byproduct.[14] | Moderate |

| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | Highly effective for coupling N-methyl amino acids and cyclization.[9] | Higher cost. | Moderate | |

| Aminium/Uronium | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Very fast reaction rates, low epimerization, very effective.[9][11] | Higher cost, can react with free amine if not used correctly.[5] | High |

| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Excellent performance, often superior to HATU, byproduct is water-soluble.[8][10] | Higher cost. | High |

Experimental Protocols

The following protocols provide generalized procedures for common amide bond formation reactions. Researchers should optimize conditions based on their specific substrates.

This protocol describes a standard method for coupling a carboxylic acid and an amine in solution.

Materials:

-

Carboxylic acid (1.0 eq.)

-

Amine (1.0-1.2 eq.)

-

EDC·HCl (1.2-1.5 eq.)

-

HOBt (1.2-1.5 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA) (optional, 2-3 eq., if amine is a salt)

-

1N HCl solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF (or DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add the amine (1.1 eq.). If the amine is provided as a hydrochloride salt, add DIPEA (2.5 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).

-

Wash the organic layer sequentially with 1N HCl, water, saturated NaHCO₃ solution, and brine.[8]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

This protocol outlines a standard coupling cycle for Fmoc-based solid-phase peptide synthesis.[14]

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Fmoc-protected amino acid (3-5 eq.)

-

HATU (2.9 eq.)

-

DIPEA (6 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF (for Fmoc deprotection)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF, add the 20% piperidine in DMF solution, and agitate for 5-10 minutes. Drain and repeat once.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and byproducts.

-

Coupling: a. In a separate vessel, pre-activate the Fmoc-amino acid by dissolving it with HATU in DMF. Add DIPEA and allow the mixture to stand for 1-2 minutes. b. Add the activated amino acid solution to the resin. c. Agitate the mixture at room temperature for 30-60 minutes.

-

Monitoring: Monitor the reaction progress using a qualitative method such as the Kaiser test to check for the presence of free primary amines.[14]

-

Washing: Once the reaction is complete (Kaiser test is negative), drain the coupling solution and thoroughly wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

Conclusion

The activation of carboxylic acids is a pivotal step in the synthesis of amide bonds, a reaction of immense importance in pharmaceutical and materials science. While classic carbodiimide reagents remain valuable, the development of phosphonium and uronium salt-based reagents has provided chemists with highly efficient and robust tools that minimize side reactions and preserve stereochemical integrity. The choice of the optimal activation strategy depends on a careful evaluation of the substrates, desired scale, and economic factors. As research continues, the focus is shifting towards developing more atom-economic and environmentally benign catalytic methods for direct amide formation, further expanding the synthetic chemist's toolkit.[15][16]

References

- 1. Emerging methods in amide- and peptide-bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 4. Amide Synthesis [fishersci.co.uk]

- 5. hepatochem.com [hepatochem.com]

- 6. bachem.com [bachem.com]

- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. americapeptides.com [americapeptides.com]

- 12. [PDF] Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. | Semantic Scholar [semanticscholar.org]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. benchchem.com [benchchem.com]

- 15. air.unimi.it [air.unimi.it]

- 16. encyclopedia.pub [encyclopedia.pub]

Methodological & Application

Application Notes and Protocols: Step-by-Step endo-BCN-PEG8-acid Conjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of endo-BCN-PEG8-acid, a heterobifunctional linker, for the sequential and controlled conjugation of biomolecules. This document outlines the reaction mechanism, provides detailed experimental protocols, and presents quantitative data to assist researchers in developing robust and reproducible bioconjugation strategies for applications ranging from drug delivery and proteomics to the development of advanced therapeutics like antibody-drug conjugates (ADCs) and PROTACs.[1]

Introduction to this compound

The this compound linker is a versatile tool in bioconjugation, featuring three key components:

-

Carboxylic Acid (-COOH): A terminal functional group that can be activated to react with primary amines (e.g., lysine (B10760008) residues on proteins), forming a stable amide bond.

-

endo-Bicyclononyne (endo-BCN): A strained alkyne that enables highly selective and bioorthogonal copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[2][3]

-

Polyethylene Glycol (PEG8): An eight-unit PEG spacer that enhances the hydrophilicity and solubility of the linker and the resulting conjugate in aqueous buffers. It also provides a flexible bridge, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[2][4][5]

This structure allows for a controlled, two-step conjugation process, which is highly advantageous for assembling complex biomolecular constructs.[2][5]

Mechanism of Action

The conjugation strategy using this compound involves two primary stages:

Step 1: Amine Coupling via Carboxylic Acid Activation The terminal carboxylic acid is first activated, typically using a carbodiimide (B86325) like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS). This forms a highly reactive NHS ester in situ. This activated linker then readily reacts with primary amines on the first target molecule (Molecule A, e.g., a protein or antibody) to form a stable amide bond, effectively labeling it with the BCN moiety.

Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Following the initial conjugation and purification to remove excess linker, the BCN-functionalized molecule is then reacted with a second molecule bearing an azide (B81097) (-N₃) group (Molecule B). This bioorthogonal reaction is driven by the high ring strain of the BCN group and proceeds efficiently without the need for a cytotoxic copper catalyst, making it ideal for use in biological systems.[2][3] The product of this reaction is a stable triazole linkage.[2]

Data Presentation: Reaction Parameters

The following tables summarize recommended starting conditions and quantitative data for the two main reaction steps. These values may require optimization for specific applications.

Table 1: Recommended Conditions for Amine Coupling (Step 1)

| Parameter | Recommended Value | Notes | Citation |

| Molar Ratio (Linker:Molecule A) | 5:1 to 20:1 | The optimal ratio should be determined empirically. | [2][6] |

| pH | 7.2 - 8.5 | Reaction buffer should be free of primary amines (e.g., Tris). | [2][5] |